![molecular formula C22H16N4S B11041452 5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11041452.png)
5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline core, with a benzylsulfanyl group at the 5-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the reaction of anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazoline ring.
Introduction of the Triazole Ring: The triazole ring is introduced by reacting the quinazoline intermediate with hydrazine hydrate and an appropriate aldehyde or ketone to form the triazole ring.
Substitution with Benzylsulfanyl Group: The final step involves the substitution of the hydrogen atom at the 5-position of the triazole ring with a benzylsulfanyl group. This can be achieved by reacting the intermediate with benzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Chemical Research: The unique structure of this compound makes it a valuable tool for studying the reactivity and properties of triazoloquinazolines.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: This compound can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer cell growth and survival.
Receptor Binding: It can bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.
Pathway Modulation: By affecting key signaling pathways, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline: Lacks the benzylsulfanyl group but shares the triazoloquinazoline core.
5-(Methylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline: Similar structure with a methylsulfanyl group instead of a benzylsulfanyl group.
5-(Benzylsulfanyl)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
The presence of the benzylsulfanyl group at the 5-position and the phenyl group at the 2-position of the triazoloquinazoline core gives 5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline unique properties, such as enhanced biological activity and specific interactions with molecular targets .
Properties
Molecular Formula |
C22H16N4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-benzylsulfanyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H16N4S/c1-3-9-16(10-4-1)15-27-22-23-19-14-8-7-13-18(19)21-24-20(25-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
MRXKOMWBHYKSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Origin of Product |
United States |
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